3-(3-Chloro-4-methylanilino)-1-(4-methoxyphenyl)-1-propanone

Description

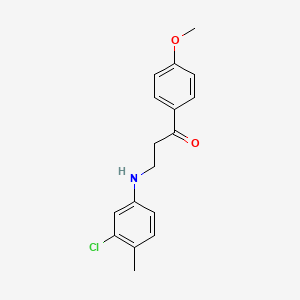

3-(3-Chloro-4-methylanilino)-1-(4-methoxyphenyl)-1-propanone is a propanone derivative characterized by a ketone backbone substituted with a 3-chloro-4-methylanilino group and a 4-methoxyphenyl group. The 4-methoxyphenyl moiety contributes electron-donating properties via its methoxy (-OCH₃) substituent, enhancing resonance stabilization, while the 3-chloro-4-methylanilino group introduces steric bulk and lipophilicity. This compound is structurally related to chalcones and other propanone-based molecules studied for pharmacological activities, including anti-inflammatory and antioxidant effects . Its synthesis likely follows Claisen-Schmidt condensation or nucleophilic substitution pathways, as seen in analogous compounds .

Properties

IUPAC Name |

3-(3-chloro-4-methylanilino)-1-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO2/c1-12-3-6-14(11-16(12)18)19-10-9-17(20)13-4-7-15(21-2)8-5-13/h3-8,11,19H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBLAHAAAVMQJQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NCCC(=O)C2=CC=C(C=C2)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477334-03-5 | |

| Record name | 3-(3-CHLORO-4-METHYLANILINO)-1-(4-METHOXYPHENYL)-1-PROPANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-methylanilino)-1-(4-methoxyphenyl)-1-propanone typically involves the reaction of 3-chloro-4-methylaniline with 4-methoxybenzaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, often incorporating steps such as distillation, crystallization, and chromatography to achieve the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-methylanilino)-1-(4-methoxyphenyl)-1-propanone can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups using reagents like sodium iodide in acetone.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halogen exchange.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of iodinated derivatives.

Scientific Research Applications

3-(3-Chloro-4-methylanilino)-1-(4-methoxyphenyl)-1-propanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-methylanilino)-1-(4-methoxyphenyl)-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Table 1: Key Structural Features of 3-(3-Chloro-4-methylanilino)-1-(4-methoxyphenyl)-1-propanone and Analogues

- Electronic Effects : The 4-methoxyphenyl group in the target compound enhances electron density compared to electron-withdrawing substituents (e.g., nitro in ’s 4c). This may improve antioxidant activity, as seen in chalcone derivatives with methoxy groups .

- However, bulkier groups (e.g., iodine in ) may reduce bioavailability.

Table 2: Pharmacological Profiles of Related Compounds

- Antioxidant Potential: The target compound’s methoxy group aligns with chalcone derivatives () showing dose-dependent ROS scavenging. Chloro and methyl substituents may further modulate redox activity .

- Receptor Binding : Unlike RS 67333, the target compound lacks a basic amine, suggesting divergent pharmacological targets. Its lipophilicity may favor CNS penetration .

Biological Activity

3-(3-Chloro-4-methylanilino)-1-(4-methoxyphenyl)-1-propanone, also known by its CAS number 477334-03-5, is a compound of interest due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C₁₇H₁₈ClN₁O₂

- Molecular Weight : 303.79 g/mol

- Structure : The compound features a chloro-substituted aniline moiety and a methoxyphenyl group, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as an anticancer agent. Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation : Research indicates that the compound may inhibit the proliferation of cancer cells through apoptosis induction.

- Modulation of Signaling Pathways : It is suggested that this compound affects key signaling pathways involved in cell survival and apoptosis, such as the MAPK and PI3K/Akt pathways.

Cytotoxicity Studies

A series of cytotoxicity assays have been conducted to evaluate the efficacy of this compound against different cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 20 | Inhibition of cell cycle progression |

| A549 (Lung Cancer) | 18 | Modulation of apoptotic signaling pathways |

These results indicate that the compound has significant cytotoxic effects on various cancer cell lines, with a relatively low IC50 value suggesting high potency.

Case Studies

- MCF-7 Breast Cancer Model : In vitro studies demonstrated that treatment with this compound led to a marked increase in apoptotic cell populations as assessed by flow cytometry. The study highlighted the role of caspase activation in mediating apoptosis.

- A549 Lung Cancer Study : Another study focused on the A549 cell line revealed that the compound inhibited proliferation by inducing G2/M phase arrest, which was linked to upregulation of p21 and downregulation of cyclin B1.

Toxicological Profile

While the anticancer potential is promising, understanding the toxicological profile is crucial for further development. Current data indicate moderate toxicity in non-cancerous cell lines, necessitating further investigation into its safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.